(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid;(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epanova, known scientifically as omega-3 carboxylic acids, is a prescription medication primarily composed of eicosapentaenoic acid and docosahexaenoic acid. It is used as an adjunct to diet to lower triglyceride levels in patients with severe hypertriglyceridemia (≥500 mg/dL). Epanova is unique as it is the first free fatty acid form of long-chain marine omega-3 fatty acids to be approved by the United States Food and Drug Administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epanova is derived from fish oil, which is a rich source of omega-3 fatty acids. The preparation involves the extraction of fish oil followed by purification processes to isolate eicosapentaenoic acid and docosahexaenoic acid. These fatty acids are then converted into their free fatty acid forms through hydrolysis.
Industrial Production Methods: The industrial production of Epanova involves large-scale extraction and purification of fish oil. The process includes several steps such as:
Extraction: Fish oil is extracted from marine sources.
Purification: The extracted oil undergoes purification to remove impurities and concentrate the omega-3 fatty acids.
Chemical Reactions Analysis
Types of Reactions: Epanova undergoes various chemical reactions, including:
Oxidation: Omega-3 fatty acids can undergo oxidation, leading to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in omega-3 fatty acids to single bonds.
Esterification: The free fatty acids can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under ambient conditions.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium.
Esterification: Alcohols in the presence of an acid catalyst.
Major Products:
Oxidation: Peroxides and other oxidation products.
Reduction: Saturated fatty acids.
Esterification: Omega-3 fatty acid esters.
Scientific Research Applications
Epanova has a wide range of scientific research applications, including:
Chemistry: Used in studies related to lipid chemistry and the synthesis of omega-3 derivatives.
Biology: Investigated for its effects on cellular processes and membrane dynamics.
Medicine: Primarily used to lower triglyceride levels in patients with severe hypertriglyceridemia. It has also been studied for its potential cardiovascular benefits.
Industry: Used in the formulation of dietary supplements and functional foods.
Mechanism of Action
Epanova is compared with other omega-3 fatty acid-based drugs such as:
Omega-3 Acid Ethyl Esters (Lovaza, Omtryg): These are ethyl ester forms of omega-3 fatty acids. Unlike Epanova, they require co-ingestion of a high-fat meal for optimal absorption.
Ethyl Eicosapentaenoic Acid (Vascepa): This compound contains only eicosapentaenoic acid and does not raise low-density lipoprotein cholesterol levels as much as Epanova.
Uniqueness: Epanova’s uniqueness lies in its free fatty acid form, which provides greater bioavailability and does not require co-ingestion of a high-fat meal for absorption .
Comparison with Similar Compounds
- Omega-3 Acid Ethyl Esters
- Ethyl Eicosapentaenoic Acid
- Fish Oil Supplements
Properties
Molecular Formula |
C60H92O6 |
---|---|
Molecular Weight |
909.4 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid;(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C22H32O2.C20H30O2.C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-;4-3-,7-6-,10-9-,13-12-,16-15-;4-3-,7-6-,10-9- |
InChI Key |
QPEOIOLHJXXJFN-GNGJDXFDSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O.CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.